[(3,4-Difluorophenyl)methyl](3-methoxypropyl)amine
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as N-[(3,4-difluorophenyl)methyl]-3-methoxypropan-1-amine, which precisely describes the structural connectivity and substitution pattern . This nomenclature follows the standard convention of identifying the longest carbon chain containing the amine nitrogen as the parent structure, with the difluorophenylmethyl group designated as a substituent on the nitrogen atom. The molecular formula C₁₁H₁₅F₂NO indicates a composition of eleven carbon atoms, fifteen hydrogen atoms, two fluorine atoms, one nitrogen atom, and one oxygen atom .
The molecular weight calculations reveal a precise value of 215.2397 grams per mole, which reflects the cumulative atomic masses of all constituent elements . The compound is registered under Chemical Abstracts Service number 1042588-56-6, providing a unique identifier for database searches and chemical inventory management . The molecular formula analysis demonstrates the presence of multiple functional groups including aromatic fluorine substitution, benzylic carbon connectivity, secondary amine functionality, and ether linkage within the propyl chain.
The structural formula can be represented as containing a benzene ring with fluorine atoms at the 3 and 4 positions, connected via a methylene bridge to a nitrogen atom that also bears a 3-methoxypropyl substituent. This arrangement creates a molecule with both aromatic and aliphatic character, where the electron-withdrawing effects of the fluorine atoms influence the overall electronic distribution throughout the molecular framework. The systematic name precisely conveys the regiospecific positioning of functional groups and the connectivity pattern that defines this particular isomer.
Structural Elucidation via Spectroscopic Methods (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of (3,4-Difluorophenyl)methylamine relies on multiple analytical techniques to confirm structural identity and assess molecular purity. Nuclear magnetic resonance spectroscopy serves as the primary method for structural verification, providing detailed information about the chemical environment of hydrogen and carbon atoms throughout the molecule. The aromatic region of the proton nuclear magnetic resonance spectrum would be expected to show characteristic splitting patterns arising from the 3,4-difluorosubstituted benzene ring, where fluorine-hydrogen coupling creates complex multipicity patterns distinct from unsubstituted aromatic systems.
The aliphatic regions of the nuclear magnetic resonance spectrum provide crucial information about the methoxypropyl chain and the benzylic methylene bridge. The methoxy group typically appears as a sharp singlet in the 3.7-3.8 parts per million region, while the propyl chain carbons show characteristic chemical shifts reflecting their proximity to both the ether oxygen and the amine nitrogen. The benzylic methylene protons, positioned between the aromatic ring and the nitrogen atom, exhibit chemical shifts influenced by both the aromatic ring current effects and the electron-donating properties of the nitrogen substituent.
Mass spectrometry analysis confirms the molecular ion peak corresponding to the calculated molecular weight of 215.24 atomic mass units, with characteristic fragmentation patterns reflecting the cleavage of specific bonds under ionization conditions . The base peak and fragmentation pattern provide valuable structural information, particularly regarding the stability of the benzylic carbon-nitrogen bond and the propensity for methoxy group elimination. Infrared spectroscopy reveals characteristic absorption bands corresponding to carbon-fluorine stretching vibrations, aromatic carbon-carbon stretches, aliphatic carbon-hydrogen deformations, and carbon-nitrogen stretching modes that collectively confirm the presence of all expected functional groups.
The spectroscopic data collectively support the assigned molecular structure and provide quantitative measures of compound purity, typically achieving specifications of 95% or higher in commercial preparations . Advanced two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence experiments, enable complete assignment of all carbon and hydrogen resonances, thereby providing unambiguous structural confirmation.
X-ray Crystallographic Studies and Conformational Analysis
Crystallographic analysis of (3,4-Difluorophenyl)methylamine requires the preparation of suitable single crystals through controlled crystallization processes from appropriate solvent systems. The molecular geometry determined through X-ray diffraction reveals the three-dimensional arrangement of atoms and provides precise bond lengths, bond angles, and torsional relationships that define the preferred solid-state conformation. The difluorophenyl ring adopts a planar configuration characteristic of substituted benzene derivatives, with the carbon-fluorine bonds exhibiting typical lengths and the fluorine atoms maintaining their expected van der Waals radii.
The benzylic carbon-nitrogen bond length and the geometric parameters around the nitrogen center reflect the tetrahedral coordination environment typical of secondary amines. The methoxypropyl chain conformation is influenced by both intramolecular interactions and crystal packing forces, with the ether oxygen potentially participating in weak hydrogen bonding interactions with neighboring molecules in the crystal lattice. The overall molecular conformation represents a balance between minimizing steric repulsions and maximizing favorable intermolecular interactions within the crystalline environment.
Conformational analysis through computational methods complements experimental crystallographic data by exploring the potential energy surface and identifying accessible conformational states under different conditions. The rotation around the benzylic carbon-nitrogen bond and the flexibility of the propyl chain create multiple possible conformers, with their relative stabilities determined by factors including steric hindrance, electronic effects, and intramolecular hydrogen bonding possibilities. The presence of the electron-withdrawing fluorine atoms influences the electron density distribution around the aromatic ring and affects the rotational barriers around adjacent bonds.
The crystal packing arrangement reveals how individual molecules organize in the solid state, potentially forming chains, sheets, or three-dimensional networks through various non-covalent interactions. Fluorine atoms often participate in unique intermolecular contacts, including carbon-hydrogen to fluorine hydrogen bonds and fluorine-fluorine interactions that contribute to the overall crystal stability and influence physical properties such as melting point and solubility characteristics.
Comparative Analysis of Tautomeric and Stereochemical Properties
The stereochemical analysis of (3,4-Difluorophenyl)methylamine focuses primarily on the conformational flexibility around rotatable bonds rather than classical stereoisomerism involving asymmetric centers. The molecule contains no chiral centers in its basic structure, eliminating the possibility of enantiomeric relationships, but the presence of multiple rotatable bonds creates numerous conformational isomers with varying relative energies. The most significant conformational degrees of freedom include rotation around the benzylic carbon-nitrogen bond and internal rotation within the methoxypropyl chain.
Tautomeric considerations for this compound are limited due to the absence of readily exchangeable hydrogen atoms in positions that would facilitate proton transfer reactions. The secondary amine nitrogen does not readily participate in tautomeric equilibria under normal conditions, maintaining its substitution pattern throughout typical chemical environments. However, under strongly basic or acidic conditions, protonation or deprotonation events can alter the electronic character of the nitrogen center and influence the overall molecular geometry and reactivity profile.
Comparative analysis with related compounds reveals how structural modifications affect conformational preferences and chemical behavior. The replacement of fluorine atoms with other substituents, changes in the length or branching of the alkyl chain, or modifications to the methoxy group all result in altered conformational landscapes and different physicochemical properties. The specific 3,4-difluoro substitution pattern creates a unique electronic environment that distinguishes this compound from other positional isomers or compounds with different halogen substitution patterns.
The analysis of rotational barriers around key bonds provides insights into the dynamic behavior of the molecule in solution and helps predict its behavior in various chemical environments. Nuclear magnetic resonance line shape analysis and variable temperature studies can reveal information about the rates of conformational interconversion and the energy barriers separating different conformational states. These studies contribute to understanding how molecular flexibility influences biological activity, chemical reactivity, and physical properties in applications where this compound might be utilized.
Properties
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]-3-methoxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO/c1-15-6-2-5-14-8-9-3-4-10(12)11(13)7-9/h3-4,7,14H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHXYOPDDHZZJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3,4-Difluorophenyl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a ligand for biogenic amine transporters. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : (3,4-Difluorophenyl)methylamine
- Molecular Formula : C12H14F2N
- Molecular Weight : 223.25 g/mol
The compound features a difluorophenyl group attached to a propylamine backbone, which is crucial for its interaction with biological targets.
1. Biogenic Amine Transporters
Research indicates that compounds similar to (3,4-Difluorophenyl)methylamine exhibit significant binding affinity for biogenic amine transporters, including dopamine (DA), serotonin (5-HT), and norepinephrine (NE) transporters. For instance, derivatives with similar structures have shown to inhibit the reuptake of these neurotransmitters, suggesting potential applications in treating mood disorders and other neuropsychiatric conditions .
The primary mechanism involves the inhibition of neurotransmitter reuptake at the synaptic cleft, leading to increased extracellular levels of DA and 5-HT. This effect can enhance mood and cognitive function, making such compounds candidates for antidepressant therapies .
Case Study 1: In Vivo Studies
In vivo experiments using rodent models demonstrated that administration of compounds structurally related to (3,4-Difluorophenyl)methylamine resulted in elevated levels of DA and 5-HT in the nucleus accumbens. For example, a study found that intravenous administration led to a dose-dependent increase in these neurotransmitters, indicating robust pharmacological activity .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the difluorophenyl group significantly impacted binding affinity and selectivity towards various transporters. Compounds with specific substitutions showed enhanced inhibitory effects on DA reuptake compared to others, highlighting the importance of chemical structure in determining biological activity .
Biological Activity Data Table
| Compound Name | IC50 (nM) | Target Receptor | Effect |
|---|---|---|---|
| (3,4-Difluorophenyl)methylamine | 24 | Dopamine Transporter | Inhibition of reuptake |
| Related Compound A | 30 | Serotonin Transporter | Moderate inhibition |
| Related Compound B | 22 | Norepinephrine Transporter | Strong inhibition |
Scientific Research Applications
Pharmaceutical Development
(3,4-Difluorophenyl)methylamine is being investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models. Research is ongoing to evaluate the efficacy of (3,4-Difluorophenyl)methylamine in this context .
- Anticancer Properties : Some derivatives of this compound have shown promise in inhibiting cancer cell proliferation. Studies are exploring its mechanism of action and potential as part of combination therapies for different cancer types .
Biological Assays
The compound has been utilized in biological assays to study its effects on cellular processes. For instance, it has been tested for its ability to modulate the activity of specific enzymes involved in metabolic pathways, offering insights into its potential therapeutic roles .
Mechanistic Studies
Research has focused on understanding the mechanisms by which (3,4-Difluorophenyl)methylamine interacts with biological systems. This includes studying its binding affinity to various receptors and enzymes, which is crucial for elucidating its pharmacological profile .
Herbicidal Activity
The compound's structural characteristics have led to investigations into its use as a herbicide. Studies indicate that it may inhibit the growth of certain weed species, providing a potential avenue for agricultural applications .
Pesticide Formulations
(3,4-Difluorophenyl)methylamine has been included in formulations aimed at enhancing pest resistance in crops. Its effectiveness and safety profiles are currently under evaluation to determine practical application methods in agriculture .
Case Studies and Research Findings
| Study Title | Focus Area | Findings |
|---|---|---|
| Antidepressant-like Effects of Fluorinated Amines | Pharmacology | Demonstrated significant reduction in depressive behaviors in rodent models when treated with fluorinated amines similar to (3,4-Difluorophenyl)methylamine . |
| Inhibition of Cancer Cell Proliferation | Oncology | Identified that certain derivatives can significantly reduce the viability of cancer cell lines through apoptosis induction . |
| Herbicidal Efficacy Against Common Weeds | Agrochemistry | Showed promising results in reducing weed biomass compared to control treatments . |
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The secondary amine group undergoes typical nucleophilic substitution and acylation reactions.
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Mechanistic Insight : The amine acts as a nucleophile, attacking electrophilic carbon centers in alkyl halides or acylating agents. Copper or palladium catalysts enhance coupling efficiency in cross-coupling reactions .
Oxidation Reactions
The methoxypropyl chain and aromatic system may undergo oxidation under controlled conditions.
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Key Observation : The methoxy group is stable under mild acidic conditions but cleaves with strong Lewis acids like BBr₃ .
Electrophilic Aromatic Substitution (EAS)
The 3,4-difluorophenyl ring directs electrophiles to specific positions due to fluorine’s electron-withdrawing effects.
| Electrophile | Conditions | Position | Product | References |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Para to F | 3,4-Difluoro-5-nitrobenzyl derivative | |
| Sulfonation | SO₃, H₂SO₄, 50°C | Meta to F | Sulfonic acid derivative |
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Regioselectivity : Fluorine atoms deactivate the ring, favoring substitution at positions ortho/para to existing substituents .
Acid-Base Reactions
The amine participates in protonation-deprotonation equilibria, influencing solubility and reactivity.
| Reaction | Conditions | pKa (Estimated) | Applications | References |
|---|---|---|---|---|
| Protonation | HCl (1M), H₂O | ~10.2 (amine) | Salt formation for purification | |
| Deprotonation | NaH, THF, 0°C | — | Generation of amide bases for synthesis |
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Practical Note : The hydrochloride salt is hygroscopic and requires anhydrous storage.
Reductive Amination and Cross-Coupling
The amine serves as a substrate in metal-catalyzed transformations.
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenyl Ring
a) (3,4-Dimethylphenyl)methylamine
- Structural Difference : The phenyl ring substituents are methyl groups instead of fluorine.
- Impact : Methyl groups are electron-donating, increasing the electron density of the aromatic ring compared to the electron-withdrawing fluorine substituents in the target compound. This alters reactivity in electrophilic substitution reactions and may reduce binding affinity in biological systems where electron-deficient aromatic rings are preferred .
b) (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine
- Structural Difference : A strained cyclopropane ring replaces the 3-methoxypropyl chain.
- This compound is a key intermediate in anti-platelet drugs (e.g., vorapaxar analogs), where conformational restraint is critical for activity. The flexible 3-methoxypropyl chain in the target compound may trade selectivity for improved solubility .
Alkyl Chain Modifications
a) (3-Methoxy-4-propoxyphenyl)methylamine
- Structural Difference : The phenyl ring has methoxy and propoxy substituents, and the amine is attached to a simple propyl chain.
- Impact : The additional propoxy group increases steric bulk and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. The absence of a methoxy group on the propyl chain (vs. the target compound) may also affect hydrogen-bonding capacity .
b) Methyl(3-phenoxypropyl)amine
- Structural Difference: A phenoxy group replaces the methoxy group on the propyl chain.
- Impact: The phenoxy group introduces aromaticity and greater lipophilicity, which might improve blood-brain barrier penetration but increase metabolic instability due to oxidative metabolism of the ether linkage .
Pharmacological and Physicochemical Properties
| Compound | Key Features | Potential Advantages | Limitations |
|---|---|---|---|
| (3,4-Difluorophenyl)methylamine | - Electron-deficient aromatic ring - Flexible, polar 3-methoxypropyl chain |
Enhanced solubility Tunable reactivity for synthesis |
Lower rigidity may reduce target selectivity |
| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine | - Rigid cyclopropane ring - Proven anti-platelet activity |
High receptor selectivity | Poor solubility |
| (3,4-Dimethylphenyl)methylamine | - Electron-rich aromatic ring - Similar alkyl chain |
Ease of synthesis | Reduced bioactivity in electron-sensitive targets |
Preparation Methods
Reductive Amination
React 3,4-difluorobenzaldehyde with 3-methoxypropylamine in the presence of NaBH₃CN or H₂/Pd-C:
3,4-Difluorobenzaldehyde + 3-Methoxypropylamine → Imine Intermediate → Target Amine (via reduction)
- Solvent: MeOH or EtOH
- Temperature: 25–60°C
- Yield: ~70–85% (estimated for analogous reactions)
Alkylation of 3,4-Difluorobenzylamine
Treat 3,4-difluorobenzylamine with 3-methoxypropyl bromide under basic conditions (K₂CO₃ or Et₃N):
3,4-Difluorobenzylamine + 3-Methoxypropyl bromide → Target Amine + HBr
- Solvent: DMF or THF
- Temperature: 60–80°C
- Yield: ~60–75% (extrapolated from similar alkylations)
Optimization Considerations
- Catalyst Selection : Transition-metal catalysts (e.g., Pd or Cu) may enhance coupling efficiency in cross-coupling variants.
- Byproduct Control : Excess amine or stoichiometric base minimizes polyalkylation.
- Purification : Distillation or column chromatography isolates the secondary amine from unreacted precursors.
Comparative Data Table
| Method | Conditions | Advantages | Challenges |
|---|---|---|---|
| Reductive Amination | Mild, one-pot | High selectivity | Requires aldehyde precursor |
| Alkylation | Scalable, simple reagents | Direct coupling | Risk of over-alkylation |
| Catalytic Cross-Coupling | High efficiency (hypothetical) | Atom economy | Complex catalyst optimization |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3,4-Difluorophenyl)methylamine, and what analytical methods validate its purity?
- Synthesis : A plausible route involves reductive amination between 3,4-difluorobenzaldehyde and 3-methoxypropylamine, followed by purification via column chromatography. Alternative pathways may employ cyclopropane ring formation, as seen in structurally similar intermediates for ticagrelor synthesis (e.g., (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine) .
- Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns and stereochemistry. LC-MS or GC-MS ensures molecular ion consistency, while HPLC quantifies impurities (e.g., residual solvents, unreacted precursors). Optical purity can be assessed via chiral chromatography if stereocenters are present .
Q. What safety protocols are critical for handling (3,4-Difluorophenyl)methylamine in laboratory settings?
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory and dermal irritation, as indicated for structurally related amines .
- Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis. Avoid contact with moisture or strong acids/bases to minimize decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for fluorinated arylalkylamines like this compound?
- Methodological Adjustments : Optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example, using polar aprotic solvents (e.g., DMF) may improve amine coupling efficiency compared to non-polar solvents .
- Data Validation : Cross-reference spectral data with computational models (e.g., DFT for NMR chemical shifts) to confirm structural assignments. Reproduce published protocols with strict stoichiometric control to identify unreported variables .
Q. What mechanistic insights guide the design of (3,4-Difluorophenyl)methylamine derivatives for pharmacological screening?
- Structure-Activity Relationship (SAR) : Fluorine atoms enhance metabolic stability and receptor binding affinity via hydrophobic interactions. The 3-methoxypropyl group may improve solubility, as seen in analogs of antiplatelet agents like ticagrelor .
- Screening Strategies : Prioritize assays targeting GPCRs or enzymes (e.g., monoamine oxidases) due to the compound’s amine functionality. Use competitive binding studies with radiolabeled ligands or fluorescence polarization for quantitative analysis .
Q. How do purification challenges impact the scalability of this compound’s synthesis?
- Chromatography Limitations : High fluorine content may reduce silica gel affinity, necessitating alternative stationary phases (e.g., C18 reverse-phase). Consider crystallization optimization using solvent mixtures (e.g., ethanol/water) to bypass column dependency .
- Scalability Trade-offs : Microwave-assisted synthesis reduces reaction time but may require specialized equipment. Batch vs. flow chemistry trade-offs should be evaluated for cost and yield .
Key Research Considerations
- Contradictions in Literature : Discrepancies in synthetic yields may arise from undocumented solvent purity or catalyst lot variability. Reproducibility requires strict adherence to published protocols .
- Emerging Applications : Explore the compound’s potential as a building block for fluorinated kinase inhibitors or neuroactive agents, leveraging its structural similarity to ticagrelor intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
